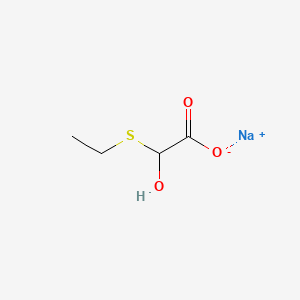
Sodium;2-ethylsulfanyl-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-ethylsulfanyl-2-hydroxyacetate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sodium ion, an ethylsulfanyl group, and a hydroxyacetate moiety, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-ethylsulfanyl-2-hydroxyacetate typically involves the reaction of 2-ethylsulfanyl-2-hydroxyacetic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{2-ethylsulfanyl-2-hydroxyacetic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;2-ethylsulfanyl-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;2-ethylsulfanyl-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which Sodium;2-ethylsulfanyl-2-hydroxyacetate exerts its effects involves interactions with various molecular targets. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The hydroxyacetate moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Sodium glycolate: Similar in structure but lacks the ethylsulfanyl group.
Sodium 2-ethylhexyl sulfate: Contains a similar ethyl group but differs in the sulfate moiety.
Uniqueness: Sodium;2-ethylsulfanyl-2-hydroxyacetate is unique due to the presence of both the ethylsulfanyl and hydroxyacetate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C4H7NaO3S |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
sodium;2-ethylsulfanyl-2-hydroxyacetate |
InChI |
InChI=1S/C4H8O3S.Na/c1-2-8-4(7)3(5)6;/h4,7H,2H2,1H3,(H,5,6);/q;+1/p-1 |
Clé InChI |
ISHAADJPLBFUHA-UHFFFAOYSA-M |
SMILES canonique |
CCSC(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
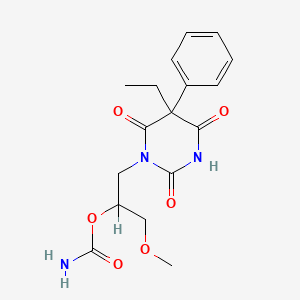
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
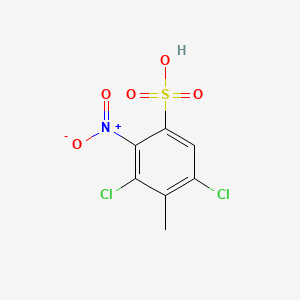
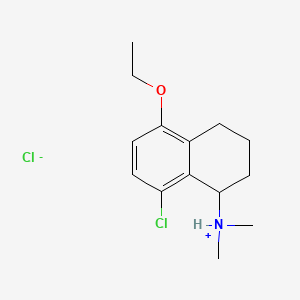
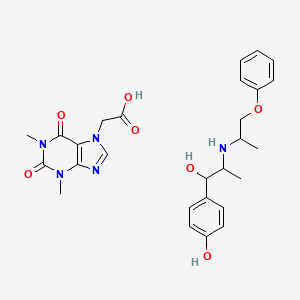


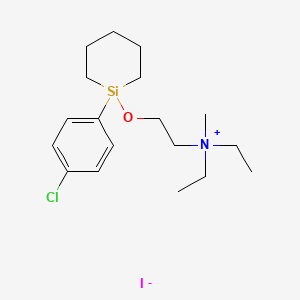
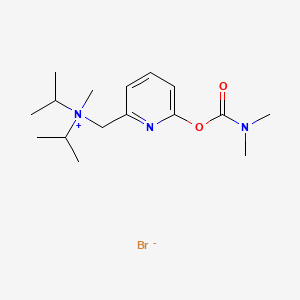
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
